An In-depth Technical Guide to the Structural Analysis of 2,3-Dihydro-5-furylboronic Acid
An In-depth Technical Guide to the Structural Analysis of 2,3-Dihydro-5-furylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-5-furylboronic acid is a heterocyclic organoboron compound that has garnered interest within the pharmaceutical and synthetic chemistry sectors. Its structural motif is recognized as a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Boronic acids, in general, are versatile intermediates, most notably for their participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The incorporation of the 2,3-dihydrofuran moiety introduces specific stereochemical and electronic properties that can be exploited in drug design and discovery.
This technical guide provides a comprehensive overview of the structural analysis of 2,3-Dihydro-5-furylboronic acid. Recognizing the inherent instability of many vinyl and heterocyclic boronic acids, this guide will also extensively cover its more stable and commercially available precursor, 2,3-Dihydro-5-furylboronic acid pinacol ester. We will delve into the synthesis, purification, and detailed structural characterization of both the pinacol ester and the free boronic acid, offering field-proven insights and detailed experimental protocols.
Part 1: The Precursor - 2,3-Dihydro-5-furylboronic acid Pinacol Ester
Due to the propensity of many boronic acids to undergo dehydration to form cyclic boroxines or other decomposition pathways, they are often handled as their more stable ester derivatives.[1][2] The pinacol ester of 2,3-Dihydro-5-furylboronic acid is the most common and commercially available form of this compound. A thorough understanding of its structure and properties is paramount before proceeding to the free boronic acid.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1046812-02-5 | [3] |
| Molecular Formula | C10H17BO3 | [3] |
| Molecular Weight | 196.05 g/mol | [3] |
| Appearance | Colorless to tan liquid | [3] |
| Density | 1.018 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.467 | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of the Pinacol Ester
The synthesis of aryl and vinyl boronic esters is well-established. Common methods include the palladium-catalyzed borylation of corresponding halides or triflates with bis(pinacolato)diboron (B2pin2), or the reaction of organometallic reagents (Grignard or organolithium) with a borate ester followed by esterification with pinacol.[4]
Part 2: Preparation of 2,3-Dihydro-5-furylboronic acid from its Pinacol Ester
The controlled hydrolysis of the pinacol ester is the primary route to obtaining the free 2,3-Dihydro-5-furylboronic acid. This process must be carefully executed to avoid decomposition of the product.
Experimental Protocol: Hydrolysis of 2,3-Dihydro-5-furylboronic acid Pinacol Ester
This protocol is a self-validating system designed to yield the free boronic acid with high purity, ready for structural analysis.
-
Reaction Setup:
-
To a solution of 2,3-Dihydro-5-furylboronic acid pinacol ester (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or THF) at 0 °C, add an aqueous solution of a mild acid (e.g., 1 M HCl) or a biphasic system with a phase transfer catalyst.
-
The choice of a two-phase system can facilitate the separation of the boronic acid from the pinacol byproduct.[5]
-
-
Reaction Monitoring:
-
The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting pinacol ester and the appearance of a more polar spot corresponding to the boronic acid indicates reaction completion.
-
-
Work-up and Isolation:
-
Upon completion, the organic layer is separated. The aqueous layer, containing the boronic acid, is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at low temperature to minimize thermal decomposition.
-
-
Purification:
-
If necessary, the crude boronic acid can be purified by recrystallization from an appropriate solvent system. It is crucial to perform this step quickly and at low temperatures.
-
Caption: Equilibrium between 2,3-Dihydro-5-furylboronic acid and its boroxine.
The formation of the boroxine can complicate structural analysis, as it will give rise to a different set of spectroscopic signals. To favor the monomeric boronic acid form, it is advisable to work with dilute solutions and in the presence of a controlled amount of water. For long-term storage, conversion back to the stable pinacol ester is recommended.
Conclusion
The structural analysis of 2,3-Dihydro-5-furylboronic acid presents unique challenges due to its potential instability. A thorough characterization often begins with its more stable pinacol ester precursor. Careful hydrolysis followed by prompt and comprehensive spectroscopic analysis using NMR (¹H, ¹³C, and ¹¹B), mass spectrometry, and IR spectroscopy allows for unambiguous structural elucidation. Understanding and controlling the equilibrium between the boronic acid and its boroxine anhydride is crucial for obtaining reliable analytical data. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently work with and characterize this important synthetic building block.
References
-
Boaler, P. J., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(34), 14659–14670. [Link]
-
ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine). Retrieved from [Link]
-
The University of Edinburgh. (2020). The Boroxine–Boronic Acid Equilibrium. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(23), 8344–8345. [Link]
-
Wikipedia. (n.d.). Boroxine. Retrieved from [Link]
-
American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Kuivila, H. G., et al. (1962). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 27(6), 2218–2221. [Link]
-
American Chemical Society. (1962). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
eScholarship, University of California. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dihydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
The Royal Society of Chemistry. (2016). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. Organic Chemistry Frontiers. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]
-
Raines Lab, University of Wisconsin-Madison. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dihydrofuran - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved from [Link]
-
Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,3-Dihydro-5-furylboronic acid pinacol ester 97 1046812-02-5 [sigmaaldrich.com]
- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
